molecular formula C12H7IN2 B13426704 2-Iodophenazine CAS No. 2876-21-3

2-Iodophenazine

Cat. No.: B13426704
CAS No.: 2876-21-3
M. Wt: 306.10 g/mol
InChI Key: FQUDIWVQNWDEPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodophenazine is an organic compound with the molecular formula C12H7IN2. It belongs to the phenazine family, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . The presence of an iodine atom at the 2-position of the phenazine ring imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodophenazine typically involves the iodination of phenazine. One common method is the direct iodination of phenazine using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure selective iodination at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes the preparation of phenazine followed by selective iodination. The reaction conditions are optimized to achieve high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Iodophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Iodophenazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex phenazine derivatives.

    Biology: It exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: Research is ongoing to explore its antitumor and antioxidant activities, making it a potential candidate for drug development.

    Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure

Mechanism of Action

The mechanism of action of 2-Iodophenazine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities .

Comparison with Similar Compounds

Uniqueness of this compound: The presence of the iodine atom at the 2-position makes this compound unique in terms of its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens impart distinct chemical properties, making it a valuable compound in various research fields .

Properties

CAS No.

2876-21-3

Molecular Formula

C12H7IN2

Molecular Weight

306.10 g/mol

IUPAC Name

2-iodophenazine

InChI

InChI=1S/C12H7IN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H

InChI Key

FQUDIWVQNWDEPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.